An In-depth Technical Guide to 2-(3-Methylphenyl)phenol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(3-Methylphenyl)phenol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylphenyl)phenol (CAS No. 214268-26-5), a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into the compound's structural features, physicochemical characteristics, and reactivity. It further outlines a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis. Additionally, this guide explores the potential applications of 2-(3-Methylphenyl)phenol in drug discovery, drawing parallels with structurally similar pharmacologically active molecules. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel molecular entities.
Introduction
2-(3-Methylphenyl)phenol, also known by its IUPAC name 3'-methyl-[1,1'-biphenyl]-2-ol, is an aromatic organic compound featuring a phenol ring substituted with a 3-methylphenyl (or m-tolyl) group at the ortho position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The presence of a hydroxyl group on one of the phenyl rings imparts phenolic character, influencing its acidity, reactivity, and potential for hydrogen bonding interactions, which are critical for molecular recognition in biological systems.[2] The methyl substituent on the second phenyl ring can modulate the compound's lipophilicity, metabolic stability, and conformational preferences, offering a tunable parameter in drug design.[3]
This guide aims to consolidate the available technical information on 2-(3-Methylphenyl)phenol, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. While comprehensive experimental data for 2-(3-Methylphenyl)phenol is not extensively documented in publicly available literature, key properties can be extrapolated from supplier data and analogous structures.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 3'-methyl-[1,1'-biphenyl]-2-ol | [4] |
| CAS Number | 214268-26-5 | [4] |
| Molecular Formula | C₁₃H₁₂O | [] |
| Molecular Weight | 184.24 g/mol | [4] |
| Appearance | Yellow to colorless oil or liquid | [4] |
Predicted and Inferred Properties
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Solubility: Expected to have good solubility in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. Its solubility in water is likely to be low due to the predominantly nonpolar biphenyl structure.
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pKa: The phenolic hydroxyl group is expected to have a pKa value in the range of 9-11, typical for substituted phenols. This acidity is a key determinant of its behavior in physiological environments and its potential for forming salts.
Chemical Properties and Reactivity
The chemical reactivity of 2-(3-Methylphenyl)phenol is primarily dictated by the phenolic hydroxyl group and the two aromatic rings.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group can undergo a variety of reactions common to phenols:
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Acidity and Salt Formation: As a weak acid, it can react with bases to form phenoxide salts.
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Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.
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Esterification: It can be acylated to form esters.
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Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures.
Electrophilic Aromatic Substitution
The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director. The presence of the bulky 3-methylphenyl group at the ortho position will sterically hinder substitution at that position, likely directing incoming electrophiles to the para position (position 5) and the other ortho position (position 3).
Reactivity of the Biphenyl System
The biphenyl linkage provides a degree of conformational flexibility, with the rotational barrier around the C-C single bond influenced by steric hindrance from the substituents. This conformational preference can be crucial for its interaction with biological targets.
Synthesis of 2-(3-Methylphenyl)phenol
The most versatile and widely employed method for the synthesis of unsymmetrical biaryls like 2-(3-Methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
General Synthetic Workflow
The synthesis of 2-(3-Methylphenyl)phenol via a Suzuki-Miyaura coupling would typically involve the reaction of a protected 2-halophenol with 3-methylphenylboronic acid, or a 2-phenolic boronic acid derivative with a 3-methyl-halobenzene. A common approach is outlined below.
Caption: Synthetic workflow for 2-(3-Methylphenyl)phenol.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions may be necessary.
Materials:
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2-Bromoanisole (as a protected 2-bromophenol)
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
-
Water
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Hydrochloric acid (HCl)
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Boron tribromide (BBr₃) or other deprotecting agent
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add 2-bromoanisole (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification of the Protected Product:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected 2-(3-methylphenyl)anisole.
-
-
Deprotection:
-
Dissolve the purified protected product in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (1.2 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude product by flash column chromatography to yield pure 2-(3-Methylphenyl)phenol.
-
Spectral Data Interpretation (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.8 - 7.5 ppm): A complex multiplet pattern is expected for the eight aromatic protons on the two phenyl rings.
-
Phenolic Proton (δ 4.5 - 6.0 ppm, broad singlet): The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It will likely appear as a broad singlet that is exchangeable with D₂O.
-
Methyl Protons (δ ~2.3 ppm, singlet): The three protons of the methyl group are expected to appear as a singlet in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 115 - 160 ppm): A total of 12 signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at the most downfield position (around 150-155 ppm). The ipso-carbons of the biphenyl linkage will also show distinct chemical shifts.
-
Methyl Carbon (δ ~21 ppm): The methyl carbon is expected to appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
O-H Stretch (3200 - 3600 cm⁻¹, broad): A broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.
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C-H Stretch (Aromatic) (3000 - 3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the aromatic rings.
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C=C Stretch (Aromatic) (1450 - 1600 cm⁻¹): Several sharp absorptions of medium to strong intensity.
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C-O Stretch (Phenolic) (~1200 cm⁻¹): A strong band characteristic of the C-O bond in a phenol.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.
-
Fragmentation Pattern: Common fragmentation pathways for biphenyls involve cleavage of the biphenyl bond and loss of substituents. For phenols, loss of a hydrogen radical and subsequent rearrangement are also possible. The fragmentation pattern would be influenced by the positions of the methyl and hydroxyl groups.
Applications in Drug Discovery and Development
The 2-(3-Methylphenyl)phenol scaffold holds considerable promise for applications in drug discovery due to the well-established pharmacological relevance of both the biphenyl and phenol moieties.
Rationale for Pharmacological Interest
-
Biphenyl Moiety: Biphenyls are found in numerous drugs, including the non-steroidal anti-inflammatory drug (NSAID) diflunisal and the angiotensin II receptor blocker losartan. The biphenyl core can provide a rigid scaffold for orienting pharmacophoric groups and can engage in favorable π-π stacking interactions with biological targets.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for binding to protein targets. It also imparts antioxidant properties. However, the phenolic hydroxyl group can be a liability in drug metabolism, often undergoing rapid glucuronidation or sulfation, which can lead to rapid clearance.[]
-
Methyl Group: The methyl group can enhance binding to a target through hydrophobic interactions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a molecule.[3]
Potential Therapeutic Areas
Given its structural features, derivatives of 2-(3-Methylphenyl)phenol could be explored for a variety of therapeutic applications, including:
-
Anti-inflammatory Agents: By analogy to biphenyl-containing NSAIDs.
-
Anticancer Agents: Many biphenyl derivatives have shown cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The biphenyl scaffold has been associated with antibacterial and antifungal activities.
-
Antioxidants: The phenolic moiety is a well-known radical scavenger.
Bioisosteric Replacement Strategies
In drug design, the phenolic hydroxyl group can be a target for bioisosteric replacement to mitigate metabolic liabilities while retaining or improving biological activity. Researchers may consider replacing the hydroxyl group with other functionalities that can mimic its hydrogen bonding capabilities, such as a hydroxamic acid, a sulfonamide, or a tetrazole.[]
Caption: Bioisosteric replacement strategies for the phenolic hydroxyl group.
Safety and Handling
While a comprehensive toxicological profile for 2-(3-Methylphenyl)phenol is not available, data from suppliers indicates that it should be handled with care.
-
Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
2-(3-Methylphenyl)phenol is a versatile building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis can be readily achieved using modern cross-coupling methodologies. The combination of the biphenyl scaffold with a tunable phenolic moiety provides a rich platform for the design of new molecules with a wide range of potential biological activities. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.
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Asian Journal of Chemistry. (2019, November 16). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Retrieved from [Link]
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MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Tolyl)-2-propanol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ResearchGate. (2025, August 7). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Retrieved from [Link]
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PhotochemCAD. (n.d.). Phenol. Retrieved from [Link]
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Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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